![molecular formula C20H25BrN2O4S B2523505 1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine CAS No. 496020-23-6](/img/structure/B2523505.png)
1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine, commonly known as BDB, is a chemical compound that belongs to the class of sulfonyl-piperazine derivatives. BDB has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
BDB acts as a potent agonist of the 5-HT2A and 5-HT2C receptors, which are widely expressed in the central nervous system. Activation of these receptors by BDB leads to the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
BDB has been shown to induce a range of biochemical and physiological effects, including changes in mood, perception, and cognition. BDB has been reported to induce a state of euphoria, increased sociability, and enhanced empathy. BDB has also been shown to induce visual and auditory hallucinations, altered perception of time, and increased sensitivity to touch.
Advantages and Limitations for Lab Experiments
BDB has several advantages for use in lab experiments. It is a potent and selective agonist of the 5-HT2A and 5-HT2C receptors, making it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, BDB has several limitations, including its potential for abuse and its potential to induce adverse effects such as cardiovascular and neurological toxicity.
Future Directions
There are several future directions for research on BDB. One potential direction is to study the role of BDB in the treatment of various psychiatric disorders, such as depression and anxiety. Another potential direction is to investigate the potential therapeutic applications of BDB in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of BDB and its potential for abuse and toxicity.
Synthesis Methods
BDB can be synthesized through a multi-step process that involves the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with 3,4-dimethylphenylpiperazine in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure BDB.
Scientific Research Applications
BDB has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. BDB has been shown to act as a potent serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. This makes BDB a valuable tool for studying the role of these receptors in various physiological and pathological processes.
properties
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dimethylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O4S/c1-14-5-6-16(11-15(14)2)22-7-9-23(10-8-22)28(24,25)20-13-18(26-3)17(21)12-19(20)27-4/h5-6,11-13H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKDRJKRBWZNPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Br)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.